molecular formula C9H23N3O3P+ B12669634 Einecs 281-324-1 CAS No. 83929-28-6

Einecs 281-324-1

Katalognummer: B12669634
CAS-Nummer: 83929-28-6
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: GVTWEESXXGVTNV-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Octyl hydrogen phosphonate, compound with guanidine (1:1), can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Octyl hydrogen phosphonate, compound with guanidine (1:1), has various scientific research applications, including:

Wirkmechanismus

The mechanism of action of octyl hydrogen phosphonate, compound with guanidine (1:1), involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Octyl hydrogen phosphonate, compound with guanidine (1:1), can be compared with other similar compounds, such as:

    Octyl hydrogen phosphonate: A related compound with similar chemical properties.

    Guanidine derivatives: Compounds containing the guanidine functional group with varying chemical structures.

    Phosphonate compounds: A class of compounds containing the phosphonate functional group.

The uniqueness of octyl hydrogen phosphonate, compound with guanidine (1:1), lies in its specific combination of octyl hydrogen phosphonate and guanidine, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

83929-28-6

Molekularformel

C9H23N3O3P+

Molekulargewicht

252.27 g/mol

IUPAC-Name

guanidine;hydroxy-octoxy-oxophosphanium

InChI

InChI=1S/C8H17O3P.CH5N3/c1-2-3-4-5-6-7-8-11-12(9)10;2-1(3)4/h2-8H2,1H3;(H5,2,3,4)/p+1

InChI-Schlüssel

GVTWEESXXGVTNV-UHFFFAOYSA-O

Kanonische SMILES

CCCCCCCCO[P+](=O)O.C(=N)(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.